molecular formula C23H47N5O18S B1663516 パラモマイシン硫酸塩 CAS No. 1263-89-4

パラモマイシン硫酸塩

カタログ番号: B1663516
CAS番号: 1263-89-4
分子量: 713.7 g/mol
InChIキー: LJRDOKAZOAKLDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Paromomycin sulfate is an aminoglycoside antibiotic primarily used to treat parasitic and bacterial infections, particularly within the intestines . It is characterized by its poor absorption into the bloodstream, which makes it effective for treating infections within the intestines but unsuitable for systemic infections .

Medical Applications

  • Intestinal Amebiasis: Paromomycin sulfate is indicated for treating acute and chronic intestinal amebiasis . However, it is ineffective against extraintestinal amebiasis .
  • Hepatic Encephalopathy: It is also used as an adjunctive therapy in managing hepatic encephalopathy, a condition associated with liver disease and excess ammonia in the body. Paromomycin helps reduce ammonia levels by suppressing the growth of ammonia-producing bacteria in the intestines .
  • Leishmaniasis: Paromomycin is used to treat leishmaniasis, a parasitic disease. It has shown effectiveness against cutaneous and visceral leishmaniasis . Intramuscular injections of paromomycin have been used, and a modified version, paromomycin-loaded albumin microspheres, has been developed to target macrophages for enhanced treatment .
  • Other Parasitic Infections: Paromomycin is used to treat other parasitic infections, including giardiasis and tapeworm infections . It is also considered a first-line treatment for amebiasis or giardiasis during pregnancy .

Scientific Research Applications

  • ** ২০১০ 항생제 Database:** Paromomycin acts by binding to 16S ribosomal RNA, leading to errors in ribosomal translation and inhibiting protein synthesis in nonresistant cells . It has demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus .
  • Selection Marker in Plant Genetic Engineering: Paromomycin sulfate is utilized in plant genetic engineering as a selection marker. For example, it has been used in selecting regenerated buds in apricot ( Prunus armeniaca) transformation experiments .
  • Veterinary Parasitology: Paromomycin's effects against intestinal protozoa have been studied in veterinary medicine .

Dosage

The typical dosage for paromomycin sulfate is 25 to 35 mg/kg of body weight daily, administered in three doses with meals for five to ten days . For adults, a common dose for intestinal amebiasis is 4 g daily in divided doses at regular intervals for five to six days .

Adverse Effects

Common side effects of oral paromomycin include loss of appetite, vomiting, abdominal pain, and diarrhea . Injection site pain is a common adverse event with intramuscular administration . In some cases, elevated hepatic enzymes have led to discontinuation of treatment .

Clinical Trials and Studies

  • A study evaluating the efficacy of paromomycin for symptomatic cryptosporidial enteritis in HIV-infected adults found no significant treatment response compared to placebo .
  • Clinical trials have confirmed the effectiveness and safety of injectable paromomycin for treating visceral leishmaniasis .
  • Studies have explored the use of short courses of paromomycin for visceral leishmaniasis, sometimes in combination with other antileishmanial agents .

化学反応の分析

パロモマイシンは、次のようなさまざまな化学反応を受けます。

    酸化: パロモマイシンは特定の条件下で酸化され、酸化誘導体の生成につながります。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

    還元: パロモマイシンの還元反応はそれほど一般的ではありませんが、水素化ホウ素ナトリウムなどの還元剤を用いて達成できます。

    置換: パロモマイシンは、特に強力な求核剤の存在下で置換反応を受ける可能性があります。これらの反応は、さまざまな置換誘導体の生成につながる可能性があります。

これらの反応に使用される一般的な試薬や条件には、酸性または塩基性環境、特定の温度、触媒の存在などがあります。これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。

類似化合物との比較

パロモマイシンは、ネオマイシン、ストレプトマイシン、ゲンタマイシンなどの他のアミノグリコシド系抗生物質に似ています 。 これらの化合物とは異なる独自の特性を持っています。

生物活性

Paromomycin sulfate is an aminoglycoside antibiotic primarily used for its efficacy against various protozoal and bacterial infections. Its biological activity is largely attributed to its mechanism of action, pharmacokinetics, and clinical applications. This article delves into the detailed biological activity of paromomycin sulfate, supported by case studies and research findings.

Paromomycin exerts its antibacterial effects by binding to the 16S ribosomal RNA component of the bacterial ribosome. This binding occurs at the A site of the ribosome, leading to the production of defective polypeptide chains. Consequently, this disruption in protein synthesis results in bacterial cell death. The drug's activity is particularly notable against enteric bacteria and certain protozoa, including Entamoeba histolytica, which causes intestinal amebiasis .

Pharmacokinetics

  • Absorption : Paromomycin is poorly absorbed when administered orally, with nearly 100% of the drug recoverable in feces .
  • Distribution : The volume of distribution is limited due to its poor absorption, making it effective primarily in the gastrointestinal tract.
  • Metabolism and Excretion : The drug is not significantly metabolized and is excreted unchanged in feces, which limits systemic exposure and potential side effects .

Clinical Applications

Paromomycin sulfate is primarily indicated for:

  • Intestinal Amebiasis : Effective in treating infections caused by E. histolytica.
  • Leishmaniasis : Used as part of combination therapy for visceral leishmaniasis.
  • Bacterial Infections : It has shown activity against various Gram-negative bacteria.

Case Studies

  • Treatment of Intestinal Amebiasis :
    A study demonstrated that paromomycin sulfate was effective in reducing symptoms and eradicating E. histolytica in patients with intestinal amebiasis. Patients receiving paromomycin showed significant improvement compared to those on placebo, highlighting its therapeutic efficacy .
  • Use in Leishmaniasis :
    Clinical trials have indicated that paromomycin, when combined with other agents such as miltefosine, enhances treatment outcomes for visceral leishmaniasis, showcasing its role in polypharmacy approaches .

Research Findings

Recent studies have expanded on the structural modifications of paromomycin to enhance its antibacterial properties while reducing toxicity. For instance:

  • 2’-N-Alkyl Derivatives : Modifications at the 2’ position have resulted in derivatives with improved selectivity for bacterial ribosomes over human mitochondrial ribosomes, thereby reducing ototoxicity associated with aminoglycosides .
  • In Vitro Studies : Research has shown that paromomycin maintains activity against resistant strains of bacteria when modified appropriately, indicating potential for developing new therapeutic agents .

Comparative Efficacy Table

Bacterial StrainMIC (µg/mL) ParomomycinMIC (µg/mL) Neomycin
Staphylococcus aureus0.50.25
E. coli AG00111
Klebsiella pneumoniae0.25–0.50.5
Acinetobacter baumannii1–21

This table illustrates the minimum inhibitory concentrations (MIC) for paromomycin compared to neomycin against various bacterial strains, demonstrating its competitive efficacy within the aminoglycoside class .

特性

IUPAC Name

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRDOKAZOAKLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47N5O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。